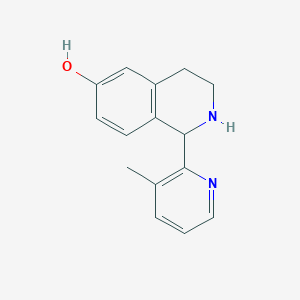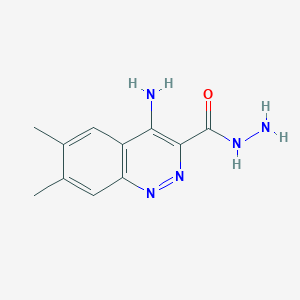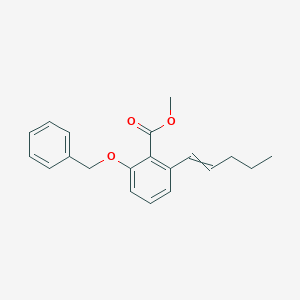
Methyl 2-(benzyloxy)-6-(pent-1-en-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(benzyloxy)-6-(pent-1-en-1-yl)benzoate is an organic compound that belongs to the class of benzoates. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring both benzyloxy and pent-1-en-1-yl groups, makes it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzyloxy)-6-(pent-1-en-1-yl)benzoate typically involves the esterification of 2-(benzyloxy)-6-(pent-1-en-1-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(benzyloxy)-6-(pent-1-en-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzoates.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(benzyloxy)-6-(pent-1-en-1-yl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(benzyloxy)benzoate
- Methyl 6-(pent-1-en-1-yl)benzoate
- Methyl 2-(benzyloxy)-6-methylbenzoate
Comparison
Compared to similar compounds, Methyl 2-(benzyloxy)-6-(pent-1-en-1-yl)benzoate is unique due to the presence of both benzyloxy and pent-1-en-1-yl groups. This dual functionality can impart distinct chemical and physical properties, making it valuable for specific applications where such characteristics are desired.
Propiedades
Número CAS |
649552-11-4 |
|---|---|
Fórmula molecular |
C20H22O3 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
methyl 2-pent-1-enyl-6-phenylmethoxybenzoate |
InChI |
InChI=1S/C20H22O3/c1-3-4-6-12-17-13-9-14-18(19(17)20(21)22-2)23-15-16-10-7-5-8-11-16/h5-14H,3-4,15H2,1-2H3 |
Clave InChI |
CKHYHVKGBVQIQN-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CC1=C(C(=CC=C1)OCC2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


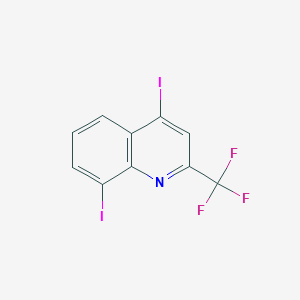
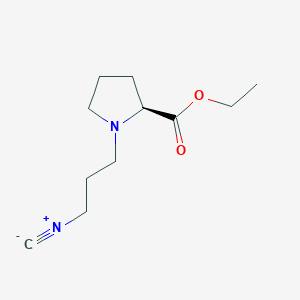
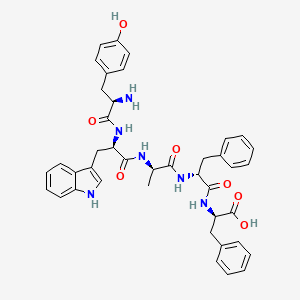
![2,8,14,20-tetrakis(chloromethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B12589732.png)
![2-{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12589742.png)
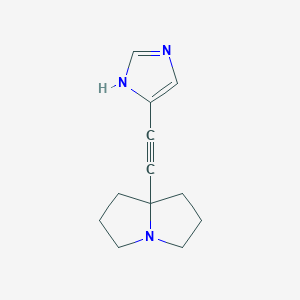
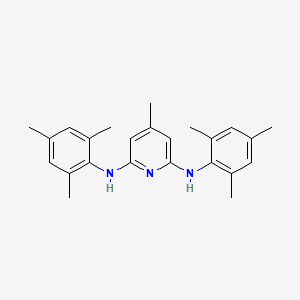
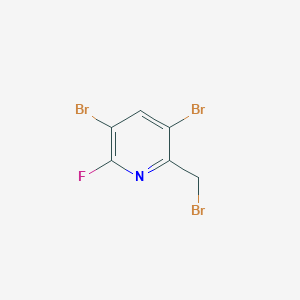
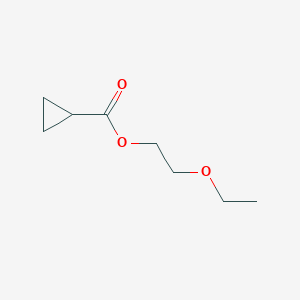
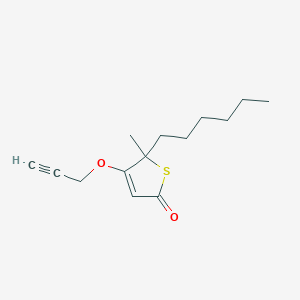
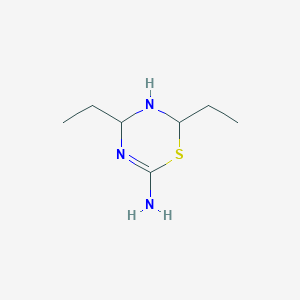
![1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene](/img/structure/B12589796.png)
